
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2S. It is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a pyridin-3-ylmethylthio group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-3-ylmethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-((Pyridin-3-ylmethyl)thio)pyridine: Lacks the chloro group at the 4-position.
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine: Has the pyridin-2-ylmethylthio group instead of pyridin-3-ylmethylthio.
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine: Has the pyridin-4-ylmethylthio group instead of pyridin-3-ylmethylthio.
Uniqueness
The presence of the chloro group at the 4-position and the pyridin-3-ylmethylthio group at the 2-position makes 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine unique. This specific substitution pattern can influence its reactivity and binding properties, making it distinct from other similar compounds .
Propiedades
Número CAS |
1346707-83-2 |
|---|---|
Fórmula molecular |
C11H9ClN2S |
Peso molecular |
236.72 g/mol |
Nombre IUPAC |
4-chloro-2-(pyridin-3-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
Clave InChI |
IUAKQXPYGAKGNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CSC2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


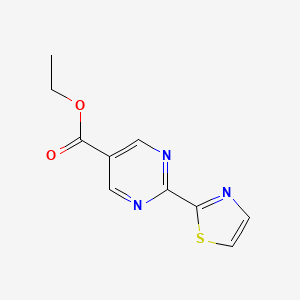
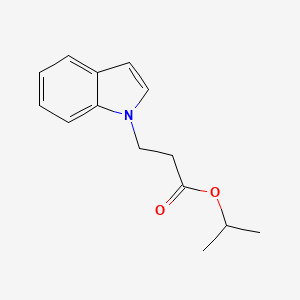
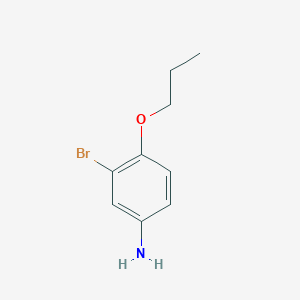
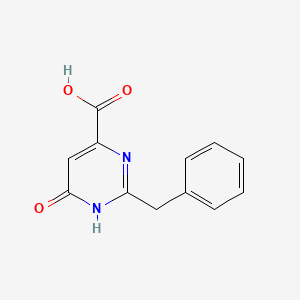



![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

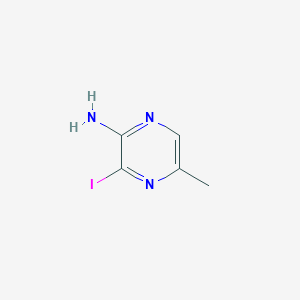
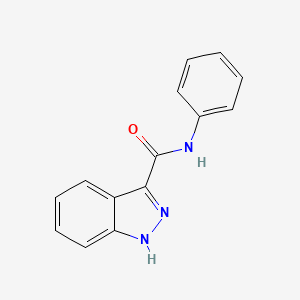
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)


